2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile
Description
2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its complex structure, which includes an amino group, a chloro substituent, a hydroxy group, and a nitrile group attached to a chromene core.
Properties
IUPAC Name |
2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-9-3-2-4-10(5-9)16-11-6-13(18)14(21)7-15(11)22-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSTVFHQHXITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene precursor.
Nitrile Introduction: The nitrile group is introduced through a reaction with a cyanating agent such as sodium cyanide or potassium cyanide.
Amino Group Addition: The amino group is added via nucleophilic substitution using an amine source like ammonia or an amine derivative.
Chloro Substitution: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxy Group Introduction: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Final Assembly: The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium thiolate, ammonia, sodium alkoxide.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chromenes.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used in the development of potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: Investigated for its biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Biology: Utilized as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloro-4H-chromene-3-carbonitrile: Lacks the hydroxy and methylphenyl groups.
7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile: Lacks the amino and chloro groups.
2-amino-7-hydroxy-4H-chromene-3-carbonitrile: Lacks the chloro and methylphenyl groups.
Uniqueness
2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino, chloro, hydroxy, and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
